![molecular formula C7H5ClN2 B1604137 3-クロロ-1H-ピロロ[3,2-c]ピリジン CAS No. 1000342-65-3](/img/structure/B1604137.png)

3-クロロ-1H-ピロロ[3,2-c]ピリジン

概要

説明

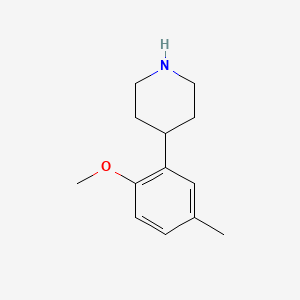

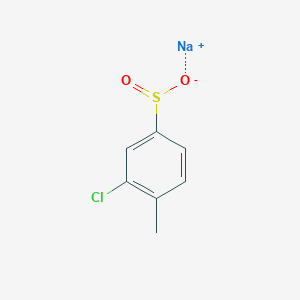

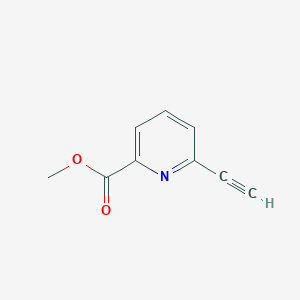

3-Chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with a fused pyrrole and pyridine ring system. It has a molecular formula of C7H5ClN2 and a molecular weight of 152.58 g/mol . The compound’s structure consists of a chlorinated pyridine ring fused to a pyrrole moiety.

Synthesis Analysis

Research on synthetic strategies for 1H-pyrrolo[3,2-c]pyridine derivatives has been reported from 2017 to 2021 . Various methods have been explored to assemble the pyrazolopyridine system, considering their advantages and drawbacks .

Molecular Structure Analysis

The molecular structure of 3-Chloro-1H-pyrrolo[3,2-c]pyridine features a chlorinated pyridine ring fused to a pyrrole ring. The compound’s melting point is 214-215°C , and its density is 1.878 g/cm³ .

Chemical Reactions Analysis

The compound’s chemical reactions and biological activities have been studied in various contexts. For example, it has been investigated as an immunomodulator targeting Janus Kinase 3 (JAK3) for immune diseases .

科学的研究の応用

抗癌活性

3-クロロ-1H-ピロロ[3,2-c]ピリジン: 誘導体は、抗癌療法において有望視されています。それらは、癌治療の潜在的な標的であるFMSキナーゼに対して阻害効果を示します。 これらの化合物を抗癌剤として開発することは、さまざまな種類の癌に対する新しい治療法を見つけることを目的とした、活発な研究分野です .

鎮痛特性

研究によると、3-クロロ-1H-ピロロ[3,2-c]ピリジンの誘導体は、有意な鎮痛特性を有することが示されています。これらの化合物は、「ホットプレート」試験や「ねじれ」試験などのモデルで試験されており、場合によってはアスピリンよりも効果的であることが示されています。 これは、痛み管理におけるそれらの潜在的な使用を示唆しています .

鎮静効果

鎮痛活性に加えて、いくつかの3-クロロ-1H-ピロロ[3,2-c]ピリジン誘導体は、鎮静効果があることが判明しています。 これは、特に現在の薬剤に反応しない患者向けの新しい鎮静剤の開発に役立つ可能性があります .

抗糖尿病の可能性

3-クロロ-1H-ピロロ[3,2-c]ピリジンの生物活性は、抗糖尿病効果にまで及びます。 正確なメカニズムは現在も調査中ですが、これらの化合物は、グルコース代謝に関与する生物学的経路との新しい相互作用を通じて、糖尿病の管理に対する新しいアプローチを提供する可能性があります .

抗結核菌用途

3-クロロ-1H-ピロロ[3,2-c]ピリジン誘導体の抗結核菌特性により、結核などの結核菌感染症に対する新しい治療法の開発候補となっています。 これは、既存の抗結核菌薬に対する耐性が高まっていることを考えると特に重要です .

抗ウイルス用途

これらの化合物は、さまざまなウイルス感染症の対策に役立つ可能性のある抗ウイルス活性を示しています。 抗ウイルス薬開発における3-クロロ-1H-ピロロ[3,2-c]ピリジンの探求は、現在効果的な治療法がない疾患に対する新しい治療法につながる可能性があります .

神経疾患

3-クロロ-1H-ピロロ[3,2-c]ピリジン誘導体は、神経系の疾患を治療するために使用できるという証拠があります。 これには、特定の経路の調節が治療上の利点をもたらす可能性のある神経変性疾患における潜在的な用途が含まれます .

免疫システムの調節

最後に、3-クロロ-1H-ピロロ[3,2-c]ピリジンの免疫系への影響が注目されており、免疫関連疾患の治療に対する影響があります。 免疫応答を調節する能力により、これらの化合物は、新しい免疫療法の開発において役割を果たします .

作用機序

Target of Action

3-Chloro-1h-pyrrolo[3,2-c]pyridine is a chemical compound that has been studied for its potential biological activities . FGFRs play an essential role in various types of tumors, making them attractive targets for cancer therapy .

Mode of Action

Compounds with similar structures, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit fgfrs . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . Inhibitors of FGFRs can disrupt this process, potentially inhibiting tumor growth .

Biochemical Pathways

FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Inhibition of FGFRs can disrupt these pathways, potentially leading to anti-tumor effects .

Result of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit cell proliferation and induce apoptosis in cancer cells . They also significantly inhibit the migration and invasion of cancer cells .

将来の方向性

生化学分析

Biochemical Properties

3-Chloro-1h-pyrrolo[3,2-c]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as FMS kinase, which is involved in cell signaling pathways related to cancer and arthritis . The compound’s inhibitory effect on FMS kinase suggests its potential as an anticancer and antiarthritic agent. Additionally, 3-Chloro-1h-pyrrolo[3,2-c]pyridine interacts with tubulin, a protein that is crucial for cell division, by binding to the colchicine-binding site . This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Cellular Effects

The effects of 3-Chloro-1h-pyrrolo[3,2-c]pyridine on various cell types and cellular processes are profound. In cancer cells, such as HeLa, SGC-7901, and MCF-7, the compound exhibits antitumor activity by inhibiting tubulin polymerization . This inhibition leads to the disruption of microtubule dynamics, causing cell cycle arrest at the G2/M phase and inducing apoptosis. Furthermore, 3-Chloro-1h-pyrrolo[3,2-c]pyridine has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic effects.

Molecular Mechanism

At the molecular level, 3-Chloro-1h-pyrrolo[3,2-c]pyridine exerts its effects through several mechanisms. The compound binds to the colchicine-binding site on tubulin, forming hydrogen bonds with specific amino acids such as Threonine 179 and Asparagine 349 . This binding inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. Additionally, the compound’s interaction with FMS kinase inhibits its activity, thereby affecting downstream signaling pathways involved in cell proliferation and survival . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-1h-pyrrolo[3,2-c]pyridine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on tubulin and FMS kinase over extended periods . Long-term studies have demonstrated that continuous exposure to 3-Chloro-1h-pyrrolo[3,2-c]pyridine leads to sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of 3-Chloro-1h-pyrrolo[3,2-c]pyridine vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a threshold for safe and effective use. These findings underscore the importance of dosage optimization in the development of 3-Chloro-1h-pyrrolo[3,2-c]pyridine as a therapeutic agent.

Metabolic Pathways

3-Chloro-1h-pyrrolo[3,2-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and efficacy . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and therapeutic potential.

Transport and Distribution

Within cells and tissues, 3-Chloro-1h-pyrrolo[3,2-c]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport and distribution mechanisms of 3-Chloro-1h-pyrrolo[3,2-c]pyridine is essential for optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of 3-Chloro-1h-pyrrolo[3,2-c]pyridine is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action. Understanding the subcellular localization of 3-Chloro-1h-pyrrolo[3,2-c]pyridine provides insights into its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

3-chloro-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQIJLFZFORHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646628 | |

| Record name | 3-Chloro-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000342-65-3 | |

| Record name | 3-Chloro-1H-pyrrolo[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。